Cas no 139649-88-0 (Benzenamine, 6-bromo-2-chloro-3,4-difluoro-)

Benzenamine, 6-bromo-2-chloro-3,4-difluoro-, is a halogenated aniline derivative characterized by its unique substitution pattern of bromo, chloro, and difluoro functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its multi-halogenated structure enhances reactivity, enabling selective functionalization for complex molecular architectures. The presence of bromine and chlorine offers sites for cross-coupling reactions, while the fluorine atoms contribute to stability and bioavailability in drug design. High purity and consistent quality ensure reliable performance in research and industrial applications. Proper handling and storage are recommended due to its reactive nature.
Benzenamine, 6-bromo-2-chloro-3,4-difluoro- structure
139649-88-0 structure
商品名:Benzenamine, 6-bromo-2-chloro-3,4-difluoro-
CAS番号:139649-88-0
MF:C6H3NF2ClBr
メガワット:242.44852
CID:1289484
PubChem ID:53255487

Benzenamine, 6-bromo-2-chloro-3,4-difluoro- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 6-bromo-2-chloro-3,4-difluoro-
    • 6-bromo-2-chloro-3,4-difluoroaniline
    • DTXSID70693160
    • 139649-88-0
    • MDL: MFCD19381655
    • インチ: InChI=1S/C6H3BrClF2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2
    • InChIKey: JBCJSSVKCJZWAW-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C(=C(C(=C1Br)N)Cl)F)F

計算された属性

  • せいみつぶんしりょう: 240.91059
  • どういたいしつりょう: 240.91055g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • PSA: 26.02

Benzenamine, 6-bromo-2-chloro-3,4-difluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
044824-1g
6-Bromo-2-chloro-3,4-difluoroaniline
139649-88-0 95%
1g
£244.00 2022-03-01
eNovation Chemicals LLC
Y1260258-250mg
6-Bromo-2-chloro-3,4-difluoroaniline
139649-88-0 95%
250mg
$290 2024-06-05
A2B Chem LLC
AX96804-5g
6-Bromo-2-chloro-3,4-difluoroaniline
139649-88-0 95%
5g
$1300.00 2024-04-20
eNovation Chemicals LLC
Y1260258-250mg
6-Bromo-2-chloro-3,4-difluoroaniline
139649-88-0 95%
250mg
$305 2025-02-19
eNovation Chemicals LLC
Y1260258-5g
6-Bromo-2-chloro-3,4-difluoroaniline
139649-88-0 95%
5g
$2290 2025-02-19
eNovation Chemicals LLC
Y1260258-250mg
6-Bromo-2-chloro-3,4-difluoroaniline
139649-88-0 95%
250mg
$305 2025-02-21
eNovation Chemicals LLC
Y1260258-5g
6-Bromo-2-chloro-3,4-difluoroaniline
139649-88-0 95%
5g
$2290 2025-02-21
eNovation Chemicals LLC
Y1260258-1g
6-Bromo-2-chloro-3,4-difluoroaniline
139649-88-0 95%
1g
$540 2025-02-21
Fluorochem
044824-250mg
6-Bromo-2-chloro-3,4-difluoroaniline
139649-88-0 95%
250mg
£122.00 2022-03-01
eNovation Chemicals LLC
Y1260258-1g
6-Bromo-2-chloro-3,4-difluoroaniline
139649-88-0 95%
1g
$515 2024-06-05

Benzenamine, 6-bromo-2-chloro-3,4-difluoro- 関連文献

Benzenamine, 6-bromo-2-chloro-3,4-difluoro-に関する追加情報

Benzenamine, 6-bromo-2-chloro-3,4-difluoro- (CAS No. 139649-88-0): A Comprehensive Overview in Modern Chemical Research

Benzenamine, 6-bromo-2-chloro-3,4-difluoro- (CAS No. 139649-88-0) is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, characterized by its bromo, chloro, and fluoro substituents on a benzene ring with an amine group at the para position, exhibits intriguing chemical behavior that makes it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of Benzenamine, 6-bromo-2-chloro-3,4-difluoro- (CAS No. 139649-88-0) imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets. The presence of multiple halogen atoms enhances its potential as a building block for further functionalization, enabling the creation of complex scaffolds with tailored pharmacological profiles. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the realm of oncology and anti-inflammatory treatments.

In the context of pharmaceutical innovation, the synthesis and application of Benzenamine, 6-bromo-2-chloro-3,4-difluoro- (CAS No. 139649-88-0) have been explored in several cutting-edge research projects. One notable area is its role as a precursor in the preparation of kinase inhibitors, which are crucial for targeting aberrant signaling pathways in cancer cells. The fluorine atoms, in particular, have been shown to improve metabolic stability and binding affinity, making this compound a promising candidate for drug development.

Moreover, the structural features of this compound make it an attractive candidate for studying halogen bonding interactions, which play a pivotal role in molecular recognition processes. Halogen bonds can significantly enhance the specificity and efficiency of molecular recognition events, making them highly relevant in the design of new drugs and materials. Research has demonstrated that Benzenamine, 6-bromo-2-chloro-3,4-difluoro- (CAS No. 139649-88-0) can form strong halogen bonds with various nitrogen-rich ligands, facilitating the development of novel coordination complexes with potential catalytic applications.

The influence of fluorine substitution on the electronic properties of aromatic amines has also been a focus of recent investigations. Fluorinated aromatic compounds often exhibit enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts. This characteristic is particularly valuable in drug design, where optimizing pharmacokinetic properties is essential for achieving therapeutic efficacy. The study of Benzenamine, 6-bromo-2-chloro-3,4-difluoro- (CAS No. 139649-88-0) contributes to a deeper understanding of how fluorine atoms modulate molecular behavior and improve drug-like properties.

In addition to its pharmaceutical applications, this compound has shown promise in materials science research. The unique interplay between electronic effects and steric hindrance provided by its substituents makes it an interesting candidate for developing advanced materials with tailored electronic properties. For instance, researchers have explored its potential use in organic semiconductors and light-emitting diodes (OLEDs), where precise control over molecular structure is crucial for optimizing device performance.

The synthesis methodologies for obtaining high-purity Benzenamine, 6-bromo-2-chloro-3,4-difluoro- (CAS No. 139649-88-0) have also been refined through recent advancements in synthetic chemistry. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated fluorination have enabled more efficient and scalable production processes. These improvements are essential for meeting the growing demand for this compound in both academic research and industrial applications.

The toxicological profile of Benzenamine, 6-bromo-2-chloro-3,4-difluoro- (CAS No. 139649-88-0) has also been carefully evaluated to ensure its safe handling and use in laboratory settings. Preliminary studies indicate that while it exhibits some moderate toxicity at high concentrations, it does not pose significant hazards under typical laboratory conditions when proper safety protocols are followed. This information is crucial for researchers who plan to incorporate this compound into their experimental workflows.

The future prospects for this compound are vast and multifaceted. As research continues to uncover new applications and synthetic strategies, its importance is likely to grow even further. Whether used as a key intermediate in drug development or as a model compound for studying fundamental chemical principles, Benzenamine, 6-bromo-2-chloro-3,4-difluoro- (CAS No. 139649-88-0) represents a significant contribution to modern chemical science.

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